molecular formula C14H17N3O2 B7559768 Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-

Cat. No. B7559768
M. Wt: 259.30 g/mol
InChI Key: KYTNYBIOPSIUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-, also known as JNJ-42165279, is a novel compound that has been developed for potential use in scientific research. It belongs to the class of indazole derivatives and has been shown to have significant effects on various biological systems.

Mechanism of Action

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain perception. Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- binds to the α7nAChR and inhibits its activation by acetylcholine. This leads to a reduction in downstream signaling pathways and ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce neuropathic pain and anxiety-like behavior. It has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is its selectivity for the α7nAChR, which allows for more specific targeting of this receptor compared to other compounds. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-. One area of interest is its potential as a treatment for neuropathic pain and anxiety disorders. Additional studies are needed to determine the optimal dosing and administration strategies for these applications. Another area of interest is its anti-cancer properties, and further studies are needed to determine its efficacy in various cancer types. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have immunomodulatory effects, and further studies are needed to determine its potential as a treatment for inflammatory disorders.

Synthesis Methods

The synthesis of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- involves a multistep process that starts with the reaction of 4-nitrobenzaldehyde with piperidine to form 4-nitrobenzylpiperidine. This is then reduced to 4-aminobenzylpiperidine using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 5-bromoindazole in the presence of a base to form Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have potential applications in various scientific research fields such as neuroscience, oncology, and immunology. It has been studied as a potential treatment for neuropathic pain, anxiety, and depression. It has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been studied for its immunomodulatory effects and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-9-10-3-5-17(6-4-10)14(19)11-1-2-13-12(7-11)8-15-16-13/h1-2,7-8,10,18H,3-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTNYBIOPSIUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-

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